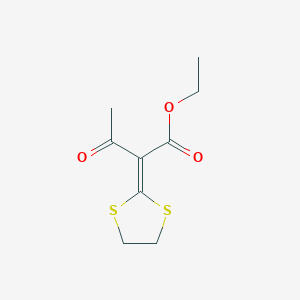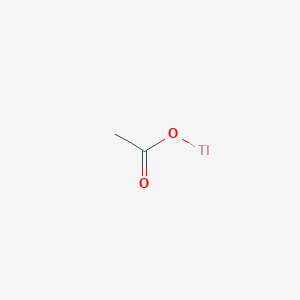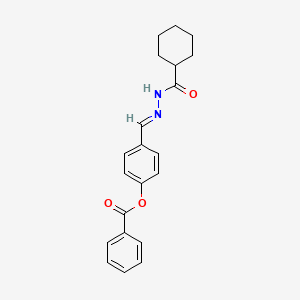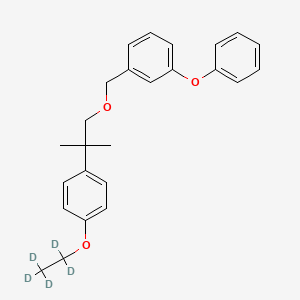
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: is a chemical compound with the following properties:
Chemical Formula: CHOS
CAS Number: 882864-01-9
This compound belongs to the class of 2-ylidene-1,3-dithiolanes and exhibits interesting reactivity due to its unique structure.
Méthodes De Préparation
Synthetic Routes:: The synthesis of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate involves the reaction of appropriate precursors. One common synthetic route is the condensation of malononitrile with 1,3-dithiolane-2-thione. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It reacts with nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products depend on the reaction conditions and reagents used. For example, reduction yields the corresponding alcohol, while oxidation forms the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, other 2-ylidene-1,3-dithiolanes exhibit similar reactivity. Notable compounds include:
2-(1,3-Dithiolan-2-ylidene)malononitrile: A related compound with similar structural features.
Propriétés
Numéro CAS |
2080-44-6 |
|---|---|
Formule moléculaire |
C9H12O3S2 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3 |
Clé InChI |
GLPYXSYNEKXUDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1SCCS1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)



![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)



